molecular formula C6H11NO2S B1448066 hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide CAS No. 1447964-71-7

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

Cat. No. B1448066
CAS RN: 1447964-71-7
M. Wt: 161.22 g/mol
InChI Key: UKZRVBJBOOMUNZ-UHFFFAOYSA-N
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Description

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a chemical compound with the IUPAC name tert-butyl (3aR,6aS)-3a-aminotetrahydro-1H-thieno [3,4-c]pyrrole-5 (3H)-carboxylate 2,2-dioxide . It is also known as rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno [3,4-c]pyrrole-5-carboxylate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is 1S/C11H20N2O4S/c1-10 (2,3)17-9 (14)13-4-8-5-18 (15,16)7-11 (8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 .


Physical And Chemical Properties Analysis

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a solid at room temperature . Its molecular weight is 276.36 .

Scientific Research Applications

Materials Science

In materials science, thieno[3,4-c]pyrrole derivatives have been used to develop small molecule acceptors (SMAs) for organic solar cells . The electron-donating properties of the pyrrole unit can be harnessed to create materials with desirable electronic characteristics for photovoltaic applications.

Analytical Chemistry

In analytical chemistry, compounds like hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide can be used as standards or reagents in spectroscopic analysis due to their unique structural properties. For instance, NMR spectroscopy can utilize such compounds to understand molecular interactions and dynamics .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZRVBJBOOMUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 2
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 3
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 4
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 5
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 6
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

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